molecular formula C9H10N4 B15145992 N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine

N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine

Cat. No.: B15145992
M. Wt: 174.20 g/mol
InChI Key: LKSAYQMUEBZVCH-UHFFFAOYSA-N
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Description

N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a pyrazole ring fused with a pyridine ring, making it a valuable scaffold for the development of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the condensation of 3-aminopyridine with methylhydrazine, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or modulate receptor activity, leading to its biological effects. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused pyrazole-pyridine structure, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents .

Properties

Molecular Formula

C9H10N4

Molecular Weight

174.20 g/mol

IUPAC Name

N-methyl-5-pyridin-3-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C9H10N4/c1-10-9-5-8(12-13-9)7-3-2-4-11-6-7/h2-6H,1H3,(H2,10,12,13)

InChI Key

LKSAYQMUEBZVCH-UHFFFAOYSA-N

Canonical SMILES

CNC1=NNC(=C1)C2=CN=CC=C2

Origin of Product

United States

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